molecular formula C11H11NO3 B097270 N-Benzylmaleamic acid CAS No. 15329-69-8

N-Benzylmaleamic acid

Cat. No.: B097270
CAS No.: 15329-69-8
M. Wt: 205.21 g/mol
InChI Key: BHWGQIYJCMMSNM-UHFFFAOYSA-N
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Description

N-Benzylmaleamic acid is an organic compound with the molecular formula C₁₁H₁₁NO₃. It is a derivative of maleic acid, where one of the hydrogen atoms of the amide group is replaced by a benzyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other organic compounds.

Scientific Research Applications

N-Benzylmaleamic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylmaleamic acid can be synthesized through the reaction of benzylamine with maleic anhydride. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at room temperature. The mixture is stirred for several hours, and the product is precipitated by pouring the reaction mixture into cold water. The resulting white solid is then filtered and dried .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key steps involve the controlled reaction of benzylamine and maleic anhydride, followed by purification processes to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-Benzylmaleamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding benzylmaleimide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Benzylmaleimide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted maleamic acids with different functional groups.

Comparison with Similar Compounds

  • N-Phenylmaleamic acid
  • N-Ethylmaleamic acid
  • N-Methylmaleamic acid

Comparison: N-Benzylmaleamic acid is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to other maleamic acids. The benzyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-(benzylamino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWGQIYJCMMSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15329-69-8
Record name 4-(Benzylamino)-4-oxoisocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015329698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(benzylamino)-4-oxoisocrotonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Benzylmaleamic acid in the synthesis of tricyclic nitrogen heterocycles?

A1: this compound acts as a key building block in the synthesis of tricyclic nitrogen heterocycles via a sequential and tandem Ugi/intramolecular Diels-Alder (IMDA) reaction. [] In this reaction sequence, this compound participates in the Ugi four-component condensation (4CC) reaction with pyrrole, an aldehyde, and an isocyanide. This reaction yields a linear triene intermediate where this compound forms part of the newly formed amide linkage. This triene then undergoes an intramolecular Diels-Alder cycloaddition, facilitated by the presence of the maleic acid moiety derived from this compound. This cycloaddition results in the formation of the desired tricyclic nitrogen heterocycle. []

Q2: How does the structure of this compound contribute to the stereoselectivity of the IMDA cycloaddition?

A2: While the provided research article [] doesn't directly investigate the influence of this compound's structure on the stereoselectivity of the IMDA cycloaddition, it does mention that the reactions proceed with excellent stereoselectivity. It can be inferred that the presence of the bulky benzyl group on the nitrogen atom of this compound might influence the orientation of the reacting molecules during the cycloaddition step, potentially favoring the formation of a specific diastereomer. Further research would be needed to confirm the exact role of the benzyl group in the stereochemical outcome of this reaction.

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